stearoyl-Asp-Leu-Ile-Glu-Glu-Ala-Ala-Ser-Arg-Ile-Val-Asp-Ala-Val-Ile-Glu-Gln-Val-Lys-Ala-Ala-Gly-Ala-Tyr-OH
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Overview
Description
Stearated form of peptide Ht-31; Cell-permeable inhibitor of the interaction between the RII subunits of cAMP-dependent PKA and A-kinase anchoring protein (AKAP) in cell extracts.
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-(octadecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H217N29O39/c1-22-26-27-28-29-30-31-32-33-34-35-36-37-38-39-45-93(162)142-88(62-98(170)171)119(187)149-87(60-66(5)6)120(188)157-103(70(13)23-2)125(193)147-86(53-57-97(168)169)115(183)145-84(51-55-95(164)165)113(181)140-76(19)108(176)138-77(20)110(178)152-91(65-159)121(189)143-82(44-42-59-134-129(132)133)116(184)156-105(72(15)25-4)127(195)155-101(68(9)10)123(191)150-89(63-99(172)173)118(186)141-78(21)111(179)153-102(69(11)12)124(192)158-104(71(14)24-3)126(194)148-85(52-56-96(166)167)114(182)144-83(50-54-92(131)161)117(185)154-100(67(7)8)122(190)146-81(43-40-41-58-130)112(180)139-75(18)107(175)137-73(16)106(174)135-64-94(163)136-74(17)109(177)151-90(128(196)197)61-79-46-48-80(160)49-47-79/h46-49,66-78,81-91,100-105,159-160H,22-45,50-65,130H2,1-21H3,(H2,131,161)(H,135,174)(H,136,163)(H,137,175)(H,138,176)(H,139,180)(H,140,181)(H,141,186)(H,142,162)(H,143,189)(H,144,182)(H,145,183)(H,146,190)(H,147,193)(H,148,194)(H,149,187)(H,150,191)(H,151,177)(H,152,178)(H,153,179)(H,154,185)(H,155,195)(H,156,184)(H,157,188)(H,158,192)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,196,197)(H4,132,133,134)/t70-,71-,72-,73-,74-,75-,76-,77-,78-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-,103-,104-,105-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVAWKAVLPRRQS-MUBBMYIHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H217N29O39 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2798.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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